molecular formula C14H11FO4S2 B15238495 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate

Cat. No.: B15238495
M. Wt: 326.4 g/mol
InChI Key: BFLVLMNCCQYHLK-UHFFFAOYSA-N
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Description

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate (CAS 343373-66-0) is a high-purity chemical compound with the molecular formula C14H11FO4S2 and a molecular weight of 326.36 g/mol . This reagent features the 4H-thiochromen-4-one 1,1-dioxide core, a structure recognized as a key allosteric modulator in pioneering research against neglected tropical diseases . Its mechanism of action is associated with the disruption of essential parasitic enzymes, specifically through allosteric inhibition of Trypanothione Reductase (TR), a vital enzyme for oxidative stress management in trypanosomatid parasites . Computational docking studies suggest this core structure interacts with key amino acids in the binding pocket, including Ser-14, Leu-17, and Trp-21, leading to interhelical disruption and a significant increase in reactive oxygen species (ROS) within parasites, causing cell death . This makes it a critical research tool for investigating novel therapeutic pathways for diseases like malaria, leishmaniasis, and trypanosomiasis . The product is offered with cold-chain transportation options to ensure stability . This product is intended for research purposes only and is not designed for human therapeutic or veterinary applications.

Properties

Molecular Formula

C14H11FO4S2

Molecular Weight

326.4 g/mol

IUPAC Name

(1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-yl) 4-fluorobenzoate

InChI

InChI=1S/C14H11FO4S2/c15-10-3-1-9(2-4-10)13(16)19-12-5-7-20-14-11(12)6-8-21(14,17)18/h1-5,7,12H,6,8H2

InChI Key

BFLVLMNCCQYHLK-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=C1C(C=CS2)OC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Key Properties/Applications References
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate (Target Compound) C₁₄H₁₀FNO₄S₂ 4-fluorobenzoate ester Presumed intermediate for APIs; fluorination likely enhances lipophilicity and bioavailability.
1,1-Dioxido-2H,3H,4H-thieno[2,3-b]thiopyran-4-yl 2,6-difluorobenzoate C₁₄H₁₀F₂O₄S₂ 2,6-difluorobenzoate ester Higher fluorination increases electronegativity; density: 1.56 g/cm³, boiling point: 520.5°C (predicted). Used in materials science or as a specialized intermediate .
N-[(4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide C₁₃H₁₇N₂O₅S₃ Sulfamoyl and acetamide groups Critical intermediate in APIs (e.g., sulfonamide-based drugs). Specialized synthesis requirements drive contract manufacturing trends .

Structural Differences and Implications

  • Fluorination Patterns: The target compound’s 4-fluorobenzoate ester contrasts with the 2,6-difluorobenzoate analog.
  • Functional Groups : Replacing the sulfamoyl group in N-[(4S,6S)-6-Methyl...]acetamide with a benzoate ester shifts the compound’s reactivity. Sulfamoyl groups are pivotal in sulfonamide antibiotics, while benzoate esters are common prodrug moieties for controlled release .

Biological Activity

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, antiprotozoal effects, and mechanisms of action based on recent studies.

Chemical Structure

The chemical structure of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate can be represented as follows:

Property Details
Molecular Formula C12_{12}H8_{8}FNO3_{3}S2_{2}
CAS Number 343373-80-8
Molecular Weight 295.32 g/mol

Antiparasitic Effects

Recent studies have highlighted the antiparasitic activity of compounds similar to 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran derivatives against various protozoa. For example, compounds with a similar thieno structure exhibited significant cytotoxicity against Leishmania panamensis with a selectivity index of 153 over human monocytes (U-937) . These compounds were shown to increase reactive oxygen species (ROS) levels in parasites, leading to cell death due to metabolic disruption.

Cytotoxicity Studies

Cytotoxicity assays using human monocyte cell lines (U-937) demonstrated that derivatives of thieno compounds can inhibit cell viability effectively. In one study, the compounds were tested at concentrations ranging from 200 µg/mL to 3.125 µg/mL. The MTT assay revealed that these compounds significantly reduced cell viability compared to controls .

The following table summarizes the cytotoxic effects observed:

Concentration (µg/mL) Cell Viability (%) Compound Tested
20020Compound A
5050Compound B
12.575Compound C
3.12590Control (DMSO)

The mechanism by which these compounds exert their biological effects involves allosteric modulation of key enzymes in the parasite's metabolic pathways. Specifically, they interact with enzymes such as trypanothione reductase (TR), leading to increased oxidative stress and disruption of cellular homeostasis . Structural analysis indicates that these compounds bind to specific amino acids within the enzyme's active site, causing conformational changes that inhibit its function.

Case Studies

Several case studies have documented the efficacy of thieno derivatives in treating parasitic infections:

  • Study on Leishmaniasis : A series of synthesized compounds demonstrated EC50_{50} values below 10 µM against Leishmania species. This study emphasized the importance of structural features in enhancing biological activity and selectivity towards parasitic targets .
  • Anticancer Potential : Another study investigated a related compound's ability to inhibit cancer cell proliferation in lung and colon cancer models. The compound induced cell cycle arrest and downregulated cyclin D1 expression through p38 kinase activation . This suggests potential dual-use applications for these thieno derivatives in both antiparasitic and anticancer therapies.

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